6-Amino-5-nitrosouracil-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H4N4O3 |

|---|---|

Molecular Weight |

158.09 g/mol |

IUPAC Name |

6-amino-5-nitroso-(4,5-13C2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i1+1,3+1 |

InChI Key |

DKPCSXFEWFSECE-ZKDXJZICSA-N |

Isomeric SMILES |

C1(=[13C]([13C](=O)NC(=O)N1)N=O)N |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-5-nitrosouracil-¹³C₂: Chemical Properties, Structure, and Experimental Protocols

Abstract: This technical guide provides a comprehensive overview of 6-Amino-5-nitrosouracil-¹³C₂, an isotopically labeled derivative of 6-Amino-5-nitrosouracil. The incorporation of two carbon-13 atoms into the uracil (B121893) backbone makes it a valuable tool for researchers in drug development and biochemical studies, particularly in analyses utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2] This document details its chemical and physical properties, structure, synthesis protocols, chemical reactivity, and biological significance, compiled for an audience of researchers, scientists, and drug development professionals.

Chemical Properties and Structure

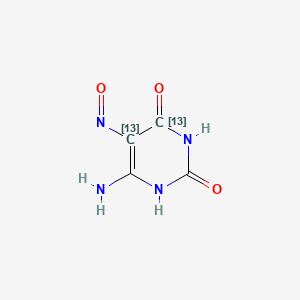

6-Amino-5-nitrosouracil-¹³C₂ is structurally characterized by a pyrimidine (B1678525) ring, specifically a uracil core, with an amino group at the 6-position and a nitroso group at the 5-position. The isotopic labeling involves the substitution of two natural abundance carbon atoms with ¹³C isotopes, typically at positions 4 and 5 of the uracil ring, which are crucial for spectroscopic tracking.[1][3]

Data Presentation: Core Chemical and Physical Properties

The quantitative data for the labeled compound and its unlabeled analog are summarized below for comparison.

Table 1: Core Chemical Properties

| Property | 6-Amino-5-nitrosouracil-¹³C₂ | 6-Amino-5-nitrosouracil (Unlabeled) |

|---|---|---|

| Molecular Formula | ¹³C₂C₂H₄N₄O₃[3] | C₄H₄N₄O₃[4] |

| Molecular Weight | 158.085 g/mol [3] | 156.10 g/mol [4] |

| Accurate Mass | 158.035 Da[3] | 156.02834000 Da[4] |

| CAS Number | Not specified | 5442-24-0[4] |

| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione-¹³C₂ | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione[4] |

| SMILES | NC1=--INVALID-LINK----INVALID-LINK--NC(=O)N1[3] | C1(=C(NC(=O)NC1=O)N)N=O[4] |

Table 2: Physical Properties (Data from Related Analogs)

| Property | Value | Notes |

|---|---|---|

| Melting Point | >300 °C | Data for 6-Amino-1-methyl-5-nitrosouracil.[5] |

| Solubility | Soluble in lye; insoluble in water, acetone, ethanol, ether. | Data for 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697).[6] |

| Appearance | Solid | Data for 6-amino-1,3-dimethyl-5-nitrosouracil.[7] |

Structural Diagram

The following diagram illustrates the key functional components of the 6-Amino-5-nitrosouracil-¹³C₂ molecule.

Caption: Logical diagram of the core structural components of the molecule.

Spectroscopic Data

While detailed experimental spectra for 6-Amino-5-nitrosouracil-¹³C₂ are not widely published, its spectroscopic profile can be predicted based on its structure and data from related compounds. The ¹³C labeling is specifically designed to enhance signals in ¹³C NMR and to serve as a tracer in mass spectrometry.[1][8]

Table 3: Predicted Spectroscopic Characteristics

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to the amine (-NH₂) and imide (-NH) protons. The chemical shifts would be influenced by solvent and temperature.[9] |

| ¹³C NMR | Enhanced, distinct signals for the two ¹³C-labeled carbon atoms in the uracil ring, distinguishing them from the natural abundance carbons. This allows for precise tracking of the molecule's fate in biological systems.[8] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and imide groups, ~3200-3500 cm⁻¹), C=O stretching (carbonyl groups, ~1650-1750 cm⁻¹), N=O stretching (nitroso group, ~1500-1600 cm⁻¹), and C=C/C=N stretching within the ring.[10] |

| UV-Vis | Absorption maxima (λmax) influenced by the nitroso-amino-uracil chromophore, with values expected to be solvent-dependent. |

| Mass Spec. | A distinct molecular ion peak at m/z 158.035.[3] Fragmentation patterns would likely involve the loss of the nitroso group (NO). |

Experimental Protocols

Synthesis

The primary method for synthesizing 6-Amino-5-nitrosouracil is through the nitrosation of its precursor, 6-aminouracil (B15529).[1][11] For the ¹³C₂ labeled variant, this process requires a ¹³C₂-labeled 6-aminouracil as the starting material.

Caption: General synthesis workflow for 6-Amino-5-nitrosouracil-¹³C₂.

Protocol 1: General Synthesis of 6-Amino-5-nitrosouracil

This protocol describes the synthesis of the unlabeled compound, which is directly applicable for the labeled version provided the correct starting material is used.

-

Dissolution: Dissolve 6-aminouracil in an aqueous acidic solution (e.g., dilute HCl or acetic acid) with gentle heating.

-

Cooling: Cool the solution in an ice bath to between 0-5 °C.

-

Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the cooled 6-aminouracil solution while maintaining vigorous stirring. The molar ratio should be approximately 1:1.

-

Precipitation: The 6-Amino-5-nitrosouracil product will precipitate out of the solution, often as a colored solid. Continue stirring in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold distilled water, followed by a cold organic solvent like ethanol, to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization if necessary.

-

Drying: Dry the final product under a vacuum.

Chemical Reactivity and Biological Significance

Chemical Reactivity

6-Amino-5-nitrosouracil is a versatile chemical intermediate. Its reactivity is dominated by the amino and nitroso functional groups.

-

Reduction of the Nitroso Group: The nitroso group can be readily reduced to an amino group, forming 5,6-diaminouracil. This derivative is a key precursor for the synthesis of various fused heterocyclic systems, including purines like xanthine (B1682287) and theophylline.[1]

-

Nucleophilic Substitution: The amino group at the C6 position can act as a nucleophile, participating in substitution and condensation reactions to introduce new functional groups.[1]

-

Condensation Reactions: The molecule can undergo condensation with various electrophiles, such as aldehydes or carboxylic acids, to form more complex structures, including fused pyrimidines and other biologically active heterocycles.[1][12][13]

Caption: Major chemical reactivity pathways for 6-Amino-5-nitrosouracil.

Biological Significance and Applications

While 6-Amino-5-nitrosouracil itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity.

-

Antitumor Activity: Compounds derived from this scaffold have shown potential in inhibiting tumor growth, possibly by causing DNA damage or interfering with the cell cycle.[1]

-

Antimicrobial Properties: Some derivatives have been investigated for their ability to combat bacterial infections, potentially through the disruption of bacterial DNA synthesis.[1]

-

Precursor for Bioactive Molecules: It serves as a crucial building block for synthesizing a wide range of heterocyclic compounds and fused ring systems that are evaluated for various therapeutic properties, including anticancer and antiviral activities.[14][15][16]

The ¹³C₂-labeled version is particularly useful for tracing the metabolic fate of these compounds and for studying their mechanism of action and interaction with biological targets using NMR and MS.[1][2]

Safety and Handling

Based on the data for the unlabeled parent compound, 6-Amino-5-nitrosouracil should be handled with care in a laboratory setting.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

6-Amino-5-nitrosouracil-¹³C₂ is a specialized chemical reagent with significant potential in biomedical research. Its stable isotopic labels provide a powerful means for detailed mechanistic and metabolic studies. The compound's rich chemical reactivity allows for its use as a versatile precursor in the synthesis of diverse, biologically active heterocyclic molecules. This guide provides the foundational technical information required for its effective and safe use in a research environment.

References

- 1. Buy 6-Amino-5-nitrosouracil-13C2 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-AMINO-1-METHYL-5-NITROSOURACIL | 6972-78-7 [chemicalbook.com]

- 6. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL [chembk.com]

- 7. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | CymitQuimica [cymitquimica.com]

- 8. Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]

- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 15. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Physicochemical Characteristics of 6-Amino-5-nitrosouracil-¹³C₂: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 6-Amino-5-nitrosouracil-¹³C₂. Designed for researchers, scientists, and professionals in drug development, this document details available data, outlines experimental protocols, and presents key information in a structured format to support further research and application.

Core Physicochemical Properties

6-Amino-5-nitrosouracil-¹³C₂ is a stable, isotopically labeled derivative of 6-amino-5-nitrosouracil (B44844), a molecule with structural similarities to uracil. The incorporation of two carbon-13 isotopes enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating detailed studies of metabolic pathways and drug interactions.[1] Due to a lack of specific experimental data for the ¹³C₂ labeled variant, the following tables summarize data for the unlabeled compound and its close analogs, which are expected to have very similar physicochemical properties.

Table 1: General Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₄N₄O₃ (unlabeled) | [2] |

| Molecular Weight | 156.10 g/mol (unlabeled) | [2] |

| 184.15 g/mol (1,3-dimethyl analog) | [3][4] | |

| Appearance | Violet solid/powder (methylated analog) | [5] |

| Melting Point | >300 °C (1-methyl analog) | |

| >350 °C (3-methyl analog) | [5] | |

| Solubility | >27.6 µg/mL at pH 7.4 (1,3-dimethyl analog) | [3] |

| Slightly soluble in DMSO and Methanol (3-methyl analog) | [5] | |

| Storage | Room temperature, protected from light and moisture. | [6] |

Table 2: Spectroscopic Data (for related compounds)

| Spectroscopic Technique | Characteristic Features | Source |

| FTIR (cm⁻¹) | N-H Stretch: 3500 - 3300C=O Stretch: 1750 - 1650N=O Stretch: 1600 - 1500C=C Stretch: 1680 - 1600C-N Stretch: 1350 - 1250 | [7] |

| UV-Vis (λmax) | ~315 nm and ~530 nm in Methanol/Ethanol | [7] |

| ¹H NMR (DMSO-d₆) | Data for 6-Amino-1,3-dimethyl-5-nitrosouracil is available as a reference. | [7] |

| ¹³C NMR | No specific data available for the labeled compound. | [8] |

| Mass Spectrometry | Calculated m/z for [M]⁺ of 6-Amino-5-nitroso-3-methyluracil: 170.04399 | [7] |

Synthesis and Experimental Protocols

The synthesis of 6-amino-5-nitrosouracil derivatives generally follows a two-step process: the synthesis of a 6-aminouracil (B15529) precursor, followed by nitrosation at the C5 position.[9]

Workflow for the Synthesis of 6-Amino-5-nitrosouracil Derivatives

Caption: General synthetic workflow for 6-amino-5-nitrosouracil derivatives.

Detailed Experimental Protocol: Nitrosation of 6-Aminouracil

This protocol is adapted from the synthesis of related 6-amino-5-nitrosouracil compounds.[5][9]

-

Dissolution: Dissolve the 6-aminouracil precursor in a suitable solvent, such as glacial acetic acid or hot aqueous solution.

-

Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction.

-

Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite in water to the cooled solution with constant stirring. The molar ratio of the precursor to sodium nitrite is typically around 1:1.1.

-

Reaction: Continue stirring the mixture at a low temperature (0-5 °C) for 1-2 hours. A colored precipitate of the 6-amino-5-nitrosouracil product should form.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the product with cold water, followed by a small amount of a cold organic solvent like ethanol, to remove impurities.

-

Drying: Dry the final product under vacuum.

Biological Activity and Signaling Pathways

Derivatives of 6-amino-5-nitrosouracil have shown potential biological activities, including antitumor and antimicrobial properties.[1] One methylated analog, 6-amino-5-nitroso-3-methyluracil, has been identified as a potential inhibitor of Superoxide (B77818) Dismutase (SOD).[5] SOD is a crucial enzyme in the antioxidant defense system, catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[5]

Potential Signaling Pathway Affected by SOD Inhibition

The inhibition of SOD can lead to an increase in superoxide radicals, which can induce oxidative stress and affect downstream signaling pathways.

Caption: Potential signaling pathway affected by SOD inhibition.

Spectroscopic Analysis Protocols

The following are general protocols for the spectroscopic analysis of 6-amino-5-nitrosouracil derivatives, which can be adapted for the ¹³C₂ labeled compound.

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of the compound.

UV-Visible (UV-Vis) Spectroscopy Protocol[8]

-

Instrumentation: Use a standard UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). Adjust the concentration to achieve an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm to identify the maximum absorbance wavelengths (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol[8]

-

Instrumentation: Use an NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The presence of the ¹³C₂ label will result in specific splitting patterns and enhanced signals in the ¹³C spectrum, which can be used to confirm the position of the labels.

This guide provides a foundational understanding of 6-Amino-5-nitrosouracil-¹³C₂, leveraging available data from closely related compounds to offer insights into its characteristics and handling. Further experimental validation on the labeled compound is recommended to establish its specific properties.

References

- 1. Buy 6-Amino-5-nitrosouracil-13C2 [smolecule.com]

- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. clinivex.com [clinivex.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

6-Amino-5-nitrosouracil-¹³C₂: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Amino-5-nitrosouracil-¹³C₂. Drawing from available data on the compound and its structural analogs, this document outlines potential degradation pathways, handling procedures, and analytical methodologies to ensure the integrity of this isotopically labeled compound in a research and development setting.

Introduction

6-Amino-5-nitrosouracil-¹³C₂ is a stable isotope-labeled derivative of 6-amino-5-nitrosouracil (B44844), a crucial intermediate in the synthesis of various biologically active compounds. The incorporation of ¹³C isotopes makes it a valuable tool in metabolic studies and quantitative analysis using mass spectrometry. Understanding its stability profile is paramount for accurate experimental outcomes and for the development of robust analytical methods.

Stability Profile

While specific quantitative stability data for 6-Amino-5-nitrosouracil-¹³C₂ is not extensively documented in publicly available literature, information on the non-labeled compound and its derivatives indicates a moderate stability profile. The presence of the nitroso group and the aminouracil core suggests susceptibility to certain environmental factors.

General Stability: The compound is generally stable under normal ambient temperatures and pressures when protected from light and moisture. However, the nitroso moiety can be labile under certain conditions.

Light Sensitivity: Nitroso compounds are known to be sensitive to light. Exposure to UV or visible light can lead to the photolytic cleavage of the C-N bond at the nitroso group, initiating a cascade of degradation reactions. Therefore, it is critical to handle and store the compound with protection from light.

pH Sensitivity: The uracil (B121893) ring system can be susceptible to hydrolysis under strong acidic or basic conditions, which may be exacerbated by elevated temperatures. This can lead to the opening of the pyrimidine (B1678525) ring.

Oxidative and Thermal Stress: The 6-amino and 5-nitroso groups are susceptible to oxidation. Exposure to oxidizing agents can result in the formation of nitro derivatives or further degradation of the heterocyclic ring. At elevated temperatures, thermal decomposition can occur, and the presence of the nitroso group may lower the decomposition temperature compared to other uracil derivatives.

Recommended Storage Conditions

To ensure the long-term integrity of 6-Amino-5-nitrosouracil-¹³C₂, the following storage conditions are recommended based on supplier guidelines and the known stability of related compounds.

| Condition | Recommendation | Rationale |

| Temperature | Short-term: Room Temperature. Long-term: -20°C.[1] | Minimizes thermal degradation over extended periods. |

| Light | Store in the dark, in an amber vial or a light-blocking container.[2] | Prevents photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place or desiccator. | Prevents hydrolysis. |

| Atmosphere | For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidative degradation. |

Potential Degradation Pathways

Forced degradation studies on related 6-amino-5-nitrosouracil compounds suggest several potential degradation pathways. Understanding these pathways is crucial for the development of stability-indicating analytical methods.

Experimental Protocols

The following are generalized protocols that can be adapted for the stability testing of 6-Amino-5-nitrosouracil-¹³C₂. These protocols are based on methodologies reported for similar compounds.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways.

1. Sample Preparation:

-

Prepare a stock solution of 6-Amino-5-nitrosouracil-¹³C₂ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours in the dark.

-

Photodegradation: Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.

3. Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

The following is a representative reverse-phase HPLC method that can be optimized for the analysis of 6-Amino-5-nitrosouracil-¹³C₂ and its degradation products.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (or PDA for peak purity) |

| Injection Volume | 10 µL |

1. Standard Solution Preparation:

-

Accurately weigh and dissolve the 6-Amino-5-nitrosouracil-¹³C₂ reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

2. Sample Solution Preparation:

-

Prepare the test sample (from stability studies) at the same concentration as the standard solution using the same diluent.

3. Validation Parameters (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

Conclusion

The stability of 6-Amino-5-nitrosouracil-¹³C₂ is a critical factor for its effective use in research and development. While robust quantitative data is limited, the available information on related compounds provides a strong basis for establishing appropriate handling and storage procedures. Protection from light, moisture, and extreme temperatures is essential. The provided experimental protocols for forced degradation and HPLC analysis serve as a starting point for developing validated, stability-indicating methods to ensure the quality and reliability of experimental data generated using this important isotopically labeled compound.

References

Technical Guide: Isotopic Purity and Enrichment of 6-Amino-5-nitrosouracil-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and enrichment analysis of 6-Amino-5-nitrosouracil-¹³C₂. Given the limited availability of detailed, publicly accessible quantitative data for this specific isotopically labeled compound, this guide combines information from commercial suppliers, analogous synthetic methods for similar labeled compounds, and established analytical techniques for determining isotopic enrichment.

Introduction

6-Amino-5-nitrosouracil-¹³C₂ is a stable isotope-labeled derivative of 6-amino-5-nitrosouracil, a pyrimidine (B1678525) derivative. The incorporation of two carbon-13 isotopes into the uracil (B121893) ring allows for its use as an internal standard in quantitative mass spectrometry assays or as a tracer in metabolic studies.[1] Its structural similarity to naturally occurring nucleobases makes it a valuable tool in pharmaceutical research, particularly in studies involving DNA/RNA synthesis, and as a precursor for the synthesis of other labeled compounds.[2][3] The nitroso group also imparts biological activities, including potential antitumor and antimicrobial properties, making its metabolic fate and mechanism of action a subject of interest.[1]

Accurate determination of isotopic purity and enrichment is critical for the reliable application of 6-Amino-5-nitrosouracil-¹³C₂ in research and drug development. This guide outlines the general synthetic approach and the analytical methodologies used to characterize this labeled compound.

Synthesis of 6-Amino-5-nitrosouracil-¹³C₂

While specific, detailed protocols for the synthesis of 6-Amino-5-nitrosouracil-¹³C₂ are not extensively published in peer-reviewed literature, a general two-step synthetic pathway can be inferred from standard organic chemistry principles and published methods for analogous compounds. The synthesis originates from a ¹³C-labeled precursor to construct the pyrimidine ring, followed by nitrosation.

Synthesis of 6-Aminouracil-¹³C₂

The initial step is the synthesis of the ¹³C₂-labeled 6-aminouracil (B15529) precursor. A common method for synthesizing 6-aminouracil is through the condensation of a cyanoacetic acid derivative with urea.[4] To achieve the desired labeling pattern, a ¹³C₂-labeled cyanoacetic acid ester would be the logical starting material.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol (B145695) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add ¹³C₂-labeled ethyl cyanoacetate (B8463686) followed by unlabeled urea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.

-

Precipitation and Isolation: After cooling the reaction mixture, the sodium salt of 6-aminouracil-¹³C₂ will precipitate. The precipitate is collected by filtration.

-

Acidification: The collected salt is then dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the 6-aminouracil-¹³C₂.

-

Purification: The crude product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Nitrosation of 6-Aminouracil-¹³C₂

The final step is the nitrosation of the labeled 6-aminouracil at the 5-position. This is typically achieved by treating the aminouracil with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[1]

Experimental Protocol (Representative):

-

Dissolution: Suspend the synthesized 6-aminouracil-¹³C₂ in an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) using an ice bath.

-

Addition of Nitrosating Agent: Slowly add an aqueous solution of sodium nitrite to the stirred suspension.

-

Reaction: Continue stirring the reaction mixture at low temperature for a specified period. The formation of the 6-Amino-5-nitrosouracil-¹³C₂ is often indicated by a color change.

-

Isolation and Purification: The product, which is typically a colored solid, will precipitate from the reaction mixture. Collect the solid by filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and then with a small amount of cold ethanol. Dry the final product under vacuum.

Below is a DOT script for a diagram illustrating the general synthetic workflow.

Caption: General synthetic workflow for 6-Amino-5-nitrosouracil-¹³C₂.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is crucial to validate the synthesis and to ensure the accuracy of its application. The primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

While specific quantitative data for commercially available 6-Amino-5-nitrosouracil-¹³C₂ is not publicly available without a certificate of analysis, the following table outlines the expected specifications for a high-quality product.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | >98% | HPLC, ¹H NMR |

| Isotopic Purity | >99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |

| Isotopic Enrichment | M+2 is the major peak | Mass Spectrometry |

Experimental Protocols for Analysis

3.2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is the preferred method for determining the isotopic enrichment and purity.

Experimental Protocol (Representative):

-

Sample Preparation: Prepare a dilute solution of 6-Amino-5-nitrosouracil-¹³C₂ in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

Instrumentation: Use an ESI-HRMS instrument.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The molecular formula of the unlabeled compound is C₄H₄N₄O₃ with a monoisotopic mass of approximately 156.03 Da. The ¹³C₂ labeled compound will have a monoisotopic mass of approximately 158.04 Da.

-

Data Analysis:

-

Isotopic Enrichment: The mass spectrum will show a distribution of isotopologues. For a successfully synthesized ¹³C₂-labeled compound, the peak corresponding to the M+2 isotopologue should be the base peak. The relative intensities of the M+0, M+1, and M+2 peaks are used to calculate the isotopic enrichment.

-

Isotopic Purity: The isotopic purity is determined by the abundance of the ¹³C isotope at the labeled positions. This is calculated from the mass distribution of the fragment ions that contain the labeled carbon atoms.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct evidence of the incorporation of the ¹³C isotopes and can be used to confirm the positions of the labels.

Experimental Protocol (Representative):

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced in intensity compared to the signals of the carbons at natural abundance. The positions of these enhanced signals confirm the labeling pattern. The integration of these signals relative to a known standard can provide a quantitative measure of enrichment.

The following DOT script provides a logical workflow for the analysis of the final product.

Caption: Logical workflow for the analysis of 6-Amino-5-nitrosouracil-¹³C₂.

Applications in Research and Drug Development

6-Amino-5-nitrosouracil-¹³C₂ is a valuable tool for:

-

Pharmacokinetic Studies: As an internal standard for the quantification of the unlabeled drug or its metabolites in biological matrices.

-

Metabolic Fate Studies: To trace the metabolic pathways of the parent compound and identify its metabolites.[1]

-

Mechanism of Action Studies: To understand the interaction of the compound with biological targets such as enzymes and receptors.

Due to the lack of specific published data on the direct involvement of 6-Amino-5-nitrosouracil in defined signaling pathways, a corresponding diagram cannot be provided at this time.

Conclusion

The synthesis and analysis of 6-Amino-5-nitrosouracil-¹³C₂ require careful execution of multi-step synthesis and rigorous analytical characterization. While detailed experimental data is not always publicly available, the representative protocols and analytical workflows described in this guide provide a solid foundation for researchers and drug development professionals working with this and other isotopically labeled compounds. The use of such labeled compounds is indispensable for modern biomedical research, enabling precise and accurate quantitative and metabolic studies.

References

The Multifaceted Biological Landscape of 6-Amino-5-nitrosouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-amino-5-nitrosouracil (B44844) represent a compelling class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their known biological activities, with a primary focus on their role as inhibitors of Superoxide (B77818) Dismutase (SOD), and explores their potential in anticancer and antimicrobial applications. While extensive quantitative data for a broad range of these specific derivatives remains an area of active research, this document consolidates the existing knowledge, details key experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further investigation and drug development efforts.

Introduction

Uracil (B121893) and its derivatives have long been a cornerstone in the development of therapeutic agents, primarily due to their structural similarity to endogenous nucleobases. The introduction of an amino group at the 6-position and a nitroso group at the 5-position of the uracil ring creates a unique chemical scaffold with diverse biological potential. These 6-amino-5-nitrosouracil derivatives have emerged as a promising area of research, particularly for their ability to modulate oxidative stress through the inhibition of Superoxide Dismutase (SOD).[1][2] Beyond enzyme inhibition, the broader class of aminouracils has shown a wide spectrum of biological activities, including anticancer and antimicrobial effects, suggesting a rich field for further exploration of the 6-amino-5-nitrosouracil core.[3][4] This guide aims to provide researchers and drug development professionals with a detailed understanding of the current state of research, methodologies for evaluation, and the potential therapeutic avenues of these compounds.

Biological Activities and Quantitative Data

The primary biological activity associated with 6-amino-5-nitrosouracil derivatives is the inhibition of Superoxide Dismutase (SOD), a crucial enzyme in the antioxidant defense system.[2][5] By inhibiting SOD, these compounds can increase cellular levels of superoxide radicals, a mechanism that can be exploited for therapeutic purposes, particularly in cancer therapy where elevated reactive oxygen species (ROS) can induce apoptosis.[6]

While specific quantitative data for a wide array of 6-amino-5-nitrosouracil derivatives is not extensively available in public literature, the following tables summarize the known activities and provide illustrative data from related 6-aminouracil (B15529) compounds to guide future comparative studies.

Table 1: Superoxide Dismutase (SOD) Inhibitory Activity

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Assay Type | Reference |

| 6-Amino-5-nitroso-3-methyluracil (B15043) | Superoxide Dismutase (SOD) | Data not widely available | Xanthine (B1682287) Oxidase/NBT | [7] |

| Pyrimidine derivatives | Superoxide Dismutase (SOD) | Not specified | Not specified | [2] |

Table 2: Anticancer Activity of Related 6-Aminouracil Derivatives

| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |

| 6-aminouracil | PC3 (Prostate Cancer) | 362 | SRB | [6] |

| 6-(Thioxo-dihydropyrimidinylamino)-uracil | PC3 (Prostate Cancer) | 43.95 | SRB | [6] |

| 6-(Chloroacetylamino)-uracil | PC3 (Prostate Cancer) | 21.21 | SRB | [6] |

| 6-(Furan-2-carboxamido)-uracil | PC3 (Prostate Cancer) | 7.02 | SRB | [6] |

| 6-(Quinoxalin-2-ylamino)-uracil | PC3 (Prostate Cancer) | 2.31 | SRB | [6] |

Table 3: Antimicrobial Activity of Related Uracil Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Assay Method | Reference |

| N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil | S. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit | 0.1 - 10 | Agar diffusion | [8] |

| 5-iodouracil derivatives | Branhamella catarrhalis, Neisseria mucosa, Streptococcus pyogenes | >128 (25-50% inhibition at 0.128 mg/mL) | Not specified | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of 6-amino-5-nitrosouracil derivatives.

Synthesis of 6-Amino-5-nitrosouracil Derivatives

A common synthetic route to 6-amino-5-nitrosouracils involves the nitrosation of the corresponding 6-aminouracil precursor.

-

Protocol: Synthesis of 6-Amino-5-nitroso-3-methyluracil [9]

-

Dissolve 6-amino-3-methyluracil (B15044) in an aqueous solution of sodium hydroxide (B78521) at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) in water with constant stirring.

-

Acidify the mixture with glacial acetic acid while maintaining the temperature below 10 °C.

-

Continue stirring at 0-5 °C for 1-2 hours.

-

Collect the resulting precipitate of 6-amino-5-nitroso-3-methyluracil by filtration.

-

Wash the product with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Superoxide Dismutase (SOD) Inhibition Assay

The most common method for determining SOD inhibitory activity is an indirect assay based on the competition between SOD and a detector molecule for superoxide radicals generated in situ.

-

Protocol: Xanthine/Xanthine Oxidase-NBT Assay [7]

-

Reagent Preparation :

-

Prepare a stock solution of the test compound (e.g., 6-amino-5-nitroso-3-methyluracil) in DMSO.

-

Prepare working solutions of xanthine, Nitroblue Tetrazolium (NBT), and xanthine oxidase in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8).

-

-

Assay Procedure (96-well plate format) :

-

To each well, add the buffer, xanthine solution, NBT solution, and varying concentrations of the test compound.

-

Include control wells: a blank (no xanthine oxidase) and a positive control (no inhibitor).

-

Initiate the reaction by adding xanthine oxidase to all wells except the blank.

-

-

Incubation and Measurement :

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 20 minutes).

-

Measure the absorbance at 560 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of SOD inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

-

In Vitro Anticancer Activity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10]

-

Cell Culture :

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

-

Incubation :

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Solubilization :

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis :

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

-

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Protocol: Broth Microdilution Method [1]

-

Preparation of Test Compound :

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

-

Serial Dilution :

-

Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation :

-

Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.

-

-

Inoculation :

-

Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

-

Incubation :

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

MIC Determination :

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

-

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in the study of 6-amino-5-nitrosouracil derivatives.

Conclusion and Future Directions

6-Amino-5-nitrosouracil derivatives present a promising scaffold for the development of novel therapeutic agents. Their established potential as Superoxide Dismutase inhibitors opens avenues for targeting diseases associated with oxidative stress, including certain cancers. While the exploration of their anticancer and antimicrobial activities is still in its nascent stages, the broader biological profile of related aminouracil compounds suggests that this is a fruitful area for future research.

The primary challenge in advancing this class of compounds is the current scarcity of comprehensive quantitative biological data. Future research efforts should focus on:

-

Synthesis and Screening of Diverse Libraries: A systematic synthesis of a wide range of 6-amino-5-nitrosouracil derivatives with varied substitutions is necessary to establish clear structure-activity relationships (SAR).

-

Broad-Spectrum Biological Evaluation: Screening these libraries against a diverse panel of cancer cell lines and microbial strains will help to identify lead compounds with potent and selective activity.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action, beyond SOD inhibition, will be critical for rational drug design and optimization.

This technical guide provides a foundational resource for researchers to build upon, offering the necessary protocols and conceptual frameworks to unlock the full therapeutic potential of 6-amino-5-nitrosouracil derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Nitrosourea Compounds in Cellular Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosourea (B86855) compounds are a class of alkylating agents with significant applications in cancer chemotherapy, particularly for the treatment of brain tumors due to their ability to cross the blood-brain barrier.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which nitrosoureas exert their cytotoxic effects on cellular systems. It delves into their chemical decomposition, interaction with cellular macromolecules, the resulting DNA damage, cellular repair pathways, and mechanisms of resistance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and oncology research.

Core Mechanism of Action: A Two-Pronged Assault

The cytotoxic and antitumor activities of nitrosourea compounds stem from their nonenzymatic decomposition in vivo, which generates two reactive species: an alkylating moiety and a carbamoylating moiety.[3] This dual mechanism of action targets both the genetic material and key cellular proteins, leading to cell cycle arrest and ultimately, cell death.

DNA Alkylation and Interstrand Cross-Linking

The primary mechanism of nitrosourea-induced cytotoxicity is the alkylation of DNA.[4] The 2-chloroethylnitrosoureas (CENUs), which include widely used drugs like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), spontaneously break down to form a highly reactive 2-chloroethyl carbonium ion.[3] This electrophilic species readily attacks nucleophilic sites on DNA bases, with a preference for the O6 position of guanine.[5][6]

The initial alkylation event forms a monoadduct, O6-chloroethylguanine.[7] This initial lesion is not in itself highly cytotoxic. However, it undergoes a subsequent, slower intramolecular rearrangement where the chloroethyl group reacts with the N1 position of a cytosine residue on the opposite DNA strand.[8][9] This two-step process results in the formation of a highly toxic DNA interstrand cross-link (ICL).[5][7][8] These ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][7][10]

The formation of interstrand cross-links is considered the principal cytotoxic lesion induced by chloroethylnitrosoureas.[3][5]

Carbamoylation of Cellular Proteins

The second reactive species produced from the decomposition of nitrosoureas is an organic isocyanate.[3] This moiety can react with and carbamoylate lysine (B10760008) residues on cellular proteins.[3] A significant consequence of this activity is the potential inactivation of key enzymes involved in cellular processes, including DNA repair enzymes.[3] By inhibiting these repair mechanisms, the carbamoylating activity of nitrosoureas can potentiate the cytotoxic effects of the DNA alkylation. However, the contribution of carbamoylation to the overall antitumor activity is considered secondary to that of DNA interstrand cross-linking.[4] It is noteworthy that some nitrosoureas, such as chlorozotocin (B1668840) and streptozotocin, exhibit low carbamoylating activity.[3]

Specific Nitrosourea Compounds and Their Mechanisms

While sharing a common mechanistic framework, different nitrosourea compounds exhibit unique properties and cellular targets.

-

Carmustine (BCNU) and Lomustine (CCNU): These are prototypical chloroethylnitrosoureas that readily cross the blood-brain barrier, making them effective in the treatment of brain tumors.[1][2] Their primary mechanism is the induction of DNA interstrand cross-links.[1][10]

-

Streptozotocin: This naturally occurring nitrosourea has a glucose moiety, which facilitates its transport into cells via the GLUT2 glucose transporter.[11] This explains its particular toxicity to pancreatic beta cells, which have high levels of GLUT2, making it a useful agent for inducing animal models of diabetes and for treating pancreatic islet cell cancers.[11] In addition to DNA alkylation, streptozotocin's mechanism involves the generation of reactive oxygen species (ROS) and nitric oxide, which contribute to its cytotoxic effects.[12][13]

-

Chlorozotocin: This compound also contains a glucose carrier, which is thought to contribute to its reduced myelosuppression compared to other nitrosoureas.[14][15]

Cellular Repair and Resistance Mechanisms

The efficacy of nitrosourea therapy is often limited by cellular resistance mechanisms. The primary mechanism of resistance to chloroethylnitrosoureas is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[7][16]

AGT is a "suicide" enzyme that directly removes the alkyl group from the O6 position of guanine, transferring it to one of its own cysteine residues.[7] This action repairs the DNA lesion before it can form a cytotoxic interstrand cross-link.[7][16][17] High levels of AGT expression in tumor cells are strongly correlated with resistance to nitrosourea treatment.[16]

Quantitative Data on Nitrosourea Activity

The following tables summarize key quantitative data regarding the cytotoxic and clinical efficacy of various nitrosourea compounds.

Table 1: In Vitro Cytotoxicity of Nitrosourea Compounds

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Carmustine (BCNU) | U87-MG (Glioblastoma) | MTT | 27.18 ± 1.4 µM | [18] |

| Carmustine (BCNU) | MCF7 (Breast Cancer) | MTT | 89.12 ± 2.7 µM | [18] |

| Lomustine (CCNU) | U87MG (Glioblastoma) | WST-8 | 55 µM | [13] |

| Lomustine (CCNU) | U251MG (Glioblastoma) | WST-8 | ~60 µM | [8] |

| Nimustine (B1678891) (ACNU) | U87MG (Glioblastoma) | WST-8 | ~70 µM | [8] |

| Aromatic N-(2-chloroethyl)-N-nitrosourea (1a) | A549 (Lung Cancer) | Cytotoxicity Assay | 38 ± 1 µM | [19] |

| Aromatic N-(2-chloroethyl)-N-nitrosourea (2a) | A549 (Lung Cancer) | Cytotoxicity Assay | 41 ± 5 µM | [19] |

Table 2: Clinical Efficacy of Nitrosourea-Based Regimens

| Nitrosourea | Cancer Type | Regimen | Response Rate | Median Survival | Reference |

| Lomustine (CCNU) | Recurrent Glioblastoma | Monotherapy | ~10% or less | 6-9 months | [20] |

| Methyl-CCNU | Gastrointestinal Cancer | Combination Therapy | - | - | [21] |

| MCNU | Chronic Myelogenous Leukemia | Monotherapy | - | Median time to complete remission: 50 days | [22] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of nitrosourea mechanisms are provided below.

Protocol 1: Alkaline Comet Assay for DNA Damage

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Materials:

-

Microscope slides pre-coated with normal melting point agarose

-

Low melting point agarose (LMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR® Green I)

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL.

-

Embedding: Mix 30 µL of the cell suspension with 250 µL of molten LMPA (at 37°C). Immediately pipette 50 µL of this mixture onto a pre-coated slide. Allow to solidify at 4°C for 30 minutes.[11]

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[11]

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[23]

-

Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.[10][23]

-

Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step.

-

Staining: Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR® Green I) to each slide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[5]

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitrosourea compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[24] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Conclusion

Nitrosourea compounds remain a clinically important class of chemotherapeutic agents. Their efficacy is primarily driven by their ability to induce DNA interstrand cross-links, a highly cytotoxic lesion that inhibits fundamental cellular processes. The dual mechanism of DNA alkylation and protein carbamoylation contributes to their antitumor activity. However, the development of resistance, primarily through the action of the DNA repair enzyme AGT, poses a significant clinical challenge. A thorough understanding of these molecular mechanisms is crucial for the rational design of new nitrosourea analogs and for the development of strategies to overcome drug resistance, ultimately improving the therapeutic outcomes for patients. This guide provides a foundational resource for professionals engaged in these research and development endeavors.

References

- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]

- 2. Mechanisms of nitrosourea-induced beta-cell damage. Alterations in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative and qualitative analysis of DNA methylation at N3-adenine by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. pugetsound.edu [pugetsound.edu]

- 7. researchgate.net [researchgate.net]

- 8. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Nitrosoureas: a reappraisal of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dtp.cancer.gov [dtp.cancer.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. A new nitrosourea derivative for the treatment of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. re-place.be [re-place.be]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

Unlocking Cellular Dynamics: A Technical Guide to 13C Labeled Uracil Precursors in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of 13C labeled uracil (B121893) precursors in cutting-edge research. From elucidating fundamental cellular processes to advancing drug development, stable isotope labeling with 13C-uracil provides a powerful lens to non-invasively trace and quantify the dynamic metabolic pathways of this essential nucleobase. This document provides a comprehensive overview of core applications, detailed experimental protocols, and data interpretation strategies, equipping researchers with the knowledge to effectively integrate this technology into their workflows.

Core Applications of 13C Labeled Uracil

The versatility of 13C labeled uracil stems from its central role in nucleotide metabolism. As a key component of RNA and a precursor in the synthesis of other pyrimidines, its metabolic fate provides a direct readout of several critical cellular activities.

Metabolic Flux Analysis: Mapping the Flow of Cellular Resources

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2] By introducing 13C labeled uracil into cell culture, researchers can trace the incorporation of the heavy isotope into various downstream metabolites.[2] Analysis of the mass isotopologue distribution (MID) of these metabolites using mass spectrometry or NMR spectroscopy allows for the precise calculation of metabolic fluxes through pathways such as de novo pyrimidine (B1678525) synthesis and the nucleotide salvage pathway.[3][4] This approach is invaluable for understanding how cellular metabolism is rewired in disease states like cancer and for identifying potential therapeutic targets.[5]

Probing RNA Synthesis and Decay Dynamics

The dynamic nature of the transcriptome is governed by the balance between RNA synthesis and degradation. 13C labeled uracil serves as an exceptional tool to dissect these processes.[6] By introducing a pulse of 13C-uracil to cells, newly synthesized RNA molecules become labeled.[7] The rate of incorporation provides a direct measure of RNA synthesis, while tracking the decay of the 13C signal over time allows for the determination of RNA half-lives.[8][9] This "pulse-chase" approach, analyzed by methods like liquid chromatography-mass spectrometry (LC-MS), offers a global and gene-specific view of RNA turnover, providing insights into gene regulation and cellular responses to stimuli.[10][11]

Advancing Drug Development and Personalized Medicine

A significant application of 13C labeled uracil lies in the field of pharmacology, particularly in the context of fluoropyrimidine-based chemotherapy agents like 5-fluorouracil (B62378) (5-FU).[12] The catabolism of 5-FU is primarily governed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Deficiencies in DPD activity can lead to severe, life-threatening toxicity from standard doses of 5-FU.[12][13][14] The 13C-uracil breath test is a non-invasive method to assess DPD activity in patients.[13][14][15] After oral administration of [2-13C]uracil, the rate of 13CO2 exhalation is measured, which directly correlates with DPD enzyme function.[13][16] This allows for the identification of patients at risk of 5-FU toxicity, enabling dose adjustments for personalized and safer cancer therapy.[13][14][15]

Data Presentation

Table 1: Representative mRNA Half-Lives in Mammalian Cells

| Gene | Cell Type | mRNA Half-Life (hours) | Method | Reference |

| c-fos | NIH3T3 | 0.25 | Transcriptional Pulsing | [8] |

| β-globin | NIH3T3 | > 8 | Transcriptional Pulsing | [8] |

| Average | Yeast | 0.33 | Pulse-Chase with 4-thiouracil | [7] |

| Various | Human (10 cell types) | 0.5 - >100 | Compilation of various methods | [6] |

| Various | Mouse (8 cell types) | 0.5 - >100 | Compilation of various methods | [6] |

Table 2: Performance of the 13C-Uracil Breath Test in Predicting 5-FU Toxicity

| Study Population | Endpoint | Sensitivity | Specificity | Reference |

| 33 Gastrointestinal Cancer Patients | Grade 3-4 vs. Grade 0-1 Toxicity | 61.5% | 85% | [13][14][15] |

| 33 Gastrointestinal Cancer Patients | DPD-deficient vs. Non-DPD-deficient | 75% | 85% | [13][14][15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 13C labeled uracil.

Metabolic Labeling of Mammalian Cells with 13C-Uracil

This protocol outlines the steps for labeling cultured mammalian cells, such as HeLa cells, with a 13C-uracil precursor for the analysis of RNA synthesis and turnover.

Materials:

-

HeLa cells (or other mammalian cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

[1,3-13C2]-Uracil or other desired labeled precursor

-

Cell culture plates or flasks

-

TRIzol® reagent or other RNA extraction kit

-

Chloroform

-

75% Ethanol (in RNase-free water)

-

RNase-free water

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium. Incubate at 37°C in a 5% CO2 incubator until cells reach approximately 70-80% confluency.

-

Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of 13C-uracil. A common starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.

-

Metabolic Labeling (Pulse):

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add 2 mL of the pre-warmed 13C-uracil containing labeling medium to each well.

-

Incubate for the desired labeling period (the "pulse"). For RNA synthesis rate measurements, a short pulse of 1-4 hours is typical.

-

-

Chase (for RNA decay studies):

-

Aspirate the labeling medium.

-

Wash the cells twice with warm PBS to remove any remaining 13C-uracil.

-

Add 2 mL of complete culture medium containing a high concentration of unlabeled uracil (e.g., 10 mM) to each well. This "chase" prevents further incorporation of the labeled precursor.

-

Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours) to measure the decay of the 13C-labeled RNA.

-

-

Cell Harvesting and RNA Extraction:

-

At each time point, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 1 mL of TRIzol® reagent directly to each well and lyse the cells by pipetting up and down.

-

Transfer the lysate to a microcentrifuge tube.

-

Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase containing the RNA to a new tube.

-

Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

-

Quantify the RNA concentration and assess its purity.

-

Sample Preparation and Analysis by LC-MS/MS

This protocol describes the preparation of 13C-labeled RNA for analysis by liquid chromatography-tandem mass spectrometry to determine the extent of isotope incorporation.

Materials:

-

Purified 13C-labeled RNA sample

-

Nuclease P1

-

Snake Venom Phosphodiesterase I

-

Bacterial Alkaline Phosphatase

-

Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

RNase-free water

-

LC-MS grade water and acetonitrile

-

Formic acid

-

C18 reverse-phase HPLC column

Procedure:

-

Enzymatic Digestion of RNA to Nucleosides: [17]

-

In an RNase-free microcentrifuge tube, combine 1-5 µg of the purified 13C-labeled RNA with RNase-free water to a final volume of 20 µL.

-

Add 2.5 µL of a 10X reaction buffer.

-

Add a cocktail of enzymes: 1 µL of Nuclease P1 (1 U/µL), 1 µL of Snake Venom Phosphodiesterase I (0.001 U/µL), and 0.5 µL of Bacterial Alkaline Phosphatase (1 U/µL).

-

Incubate the reaction at 37°C for 2 hours.

-

-

Sample Cleanup (Optional but Recommended):

-

To remove enzymes that can interfere with LC-MS analysis, use a 10 kDa molecular weight cutoff filter. Centrifuge the digestion reaction through the filter according to the manufacturer's instructions. The filtrate contains the nucleosides.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the nucleosides on a C18 reverse-phase column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be:

-

0-5 min: 2% B

-

5-20 min: 2-30% B

-

20-25 min: 30-95% B

-

25-30 min: 95% B

-

30-35 min: 95-2% B

-

35-40 min: 2% B

-

-

Mass Spectrometry Detection: Analyze the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Set up transitions for both the unlabeled (12C) and labeled (13C) versions of uracil and other relevant nucleosides. The mass shift will depend on the specific 13C-labeled precursor used.

-

NMR Sample Preparation and Analysis

This protocol provides a general guideline for preparing 13C-labeled RNA for structural and dynamic analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Purified 13C-labeled RNA

-

NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl)

-

D2O (99.9%)

-

NMR tubes

Procedure:

-

RNA Sample Preparation:

-

Dissolve the lyophilized 13C-labeled RNA in the NMR buffer to a final concentration of 0.1-1 mM. Higher concentrations are generally better for improving signal-to-noise.

-

For experiments observing exchangeable protons, the final sample should be in 90% H2O/10% D2O. For experiments focusing on non-exchangeable protons, lyophilize the sample and resuspend it in 99.9% D2O.

-

Transfer the final sample to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra to assign the resonances and probe the structure and dynamics of the RNA.

-

1D 1H NMR: Provides a general overview of the sample's integrity and folding.

-

2D 1H-13C HSQC: This is a key experiment that correlates the chemical shifts of directly bonded protons and 13C atoms, allowing for the assignment of the carbon-attached protons.

-

Other 2D/3D Experiments: Depending on the research question, other experiments such as NOESY (for distance restraints), TOCSY (for spin system identification), and various relaxation experiments can be performed to gain detailed structural and dynamic information.

-

Visualizing Pathways and Workflows

Diagrams are essential for communicating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Pyrimidine de novo Synthesis Pathway

This pathway illustrates the synthesis of pyrimidine nucleotides from simple precursors.

De novo pyrimidine synthesis pathway.

Pyrimidine Salvage Pathway

This pathway demonstrates the recycling of pyrimidine bases and nucleosides.

Pyrimidine salvage pathway.

Experimental Workflow for 13C Metabolic Flux Analysis

This diagram outlines the major steps involved in a typical 13C-MFA experiment.

Workflow for 13C Metabolic Flux Analysis.

Conclusion

13C labeled uracil precursors are indispensable tools in modern biological and biomedical research. Their application in metabolic flux analysis, the study of RNA dynamics, and clinical diagnostics provides unparalleled insights into the intricate workings of the cell. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this powerful technology, driving forward our understanding of cellular metabolism and paving the way for new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The genetic and biochemical determinants of mRNA degradation rates in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mRNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Unveiling the Hidden Metabolome: A Technical Guide to Discovering Novel Metabolites Using ¹³C Labeled Compounds

A comprehensive guide for researchers, scientists, and drug development professionals on leveraging stable isotope labeling to explore and identify novel metabolic pathways and compounds.

The study of metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, is crucial for understanding cellular physiology, disease pathogenesis, and drug mechanisms. However, the identification of unknown metabolites remains a significant bottleneck. The use of stable isotope-labeled compounds, particularly Carbon-13 (¹³C), offers a powerful strategy to trace metabolic pathways and confidently identify novel, biologically relevant molecules. This guide provides an in-depth overview of the core principles, experimental protocols, data analysis workflows, and applications of ¹³C-based metabolomics for the discovery of novel metabolites.

Core Principles of ¹³C-Based Metabolite Discovery

The fundamental principle behind using ¹³C-labeled compounds is to introduce a "mass tag" that can be traced as it is incorporated into downstream metabolites.[1][2] By supplying cells or organisms with a substrate, such as glucose or glutamine, where the common ¹²C atoms are replaced with the heavier, non-radioactive ¹³C isotope, researchers can distinguish endogenously synthesized metabolites from the background chemical noise.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect the characteristic mass shift imparted by the ¹³C label, allowing for the confident identification of compounds that are part of the active metabolic network.[2]

This approach provides several key advantages for novel metabolite discovery:

-

Unambiguous Identification of Biosynthesis: The presence of the ¹³C label confirms that a detected molecule is a product of cellular metabolism and not an artifact or contaminant.[3]

-

Pathway Elucidation: By analyzing the pattern of ¹³C incorporation into a newly discovered metabolite, it is possible to infer its biosynthetic precursors and the metabolic pathway involved in its formation.[4]

-

Enhanced Confidence in Annotation: The number of incorporated ¹³C atoms provides a strong constraint for determining the elemental formula of an unknown compound, significantly improving the accuracy of its annotation.[3]

-

Quantitative Insights: ¹³C labeling enables metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions, providing a deeper understanding of cellular physiology in different states.[1][5]

Experimental Design and Protocols

A successful ¹³C labeling experiment requires careful planning and execution. The following sections provide detailed methodologies for key experimental stages.

Tracer Selection

The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathways being investigated.[2] Commonly used tracers in mammalian cell culture include:

-

[U-¹³C]-Glucose: All six carbon atoms are labeled, providing a global overview of glucose metabolism through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.

-

[U-¹³C]-Glutamine: All five carbon atoms are labeled, tracing the metabolism of this key anaplerotic substrate.